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Compound of Interest

Compound Name:
erythro-N-Boc-D-

Homophenylalanine epoxide

CAS No.: 1217728-66-9

Cat. No.: B6354458

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of L-Homophenylalanine (Hph) as a

critical chiral intermediate in the synthesis of next-generation HIV protease inhibitors (PIs).

While first-generation PIs (e.g., Saquinavir) predominantly utilized phenylalanine-derived

scaffolds, the emergence of multi-drug resistant HIV strains has necessitated the development

of inhibitors with extended hydrophobic reach and novel backbone geometries.

Homophenylalanine, the

-carbon homolog of phenylalanine, serves as the foundational precursor for
Allophenylnorstatine (Apns) and related hydroxyethylene isosteres, which are central to
experimental high-potency PIs like KNI-272.

This document details the structural rationale, biocatalytic and chemical synthesis pathways,

and downstream conversion protocols required to integrate Hph into peptidomimetic drug

cores.
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Part 1: Structural Rationale & Pharmacophore
Integration
The Role of Homophenylalanine in P1/P1' Binding
HIV protease is a homodimeric aspartyl protease (Asp25/Asp25') that cleaves viral polyproteins

at hydrophobic residues (Phe-Pro, Tyr-Pro). Inhibitors mimic the transition state of this

cleavage using a non-scissile core (e.g., hydroxyethylene, hydroxyethylamine).[1]

Phenylalanine (Phe): Provides a benzyl side chain (

) that fits the S1 subsite.

Homophenylalanine (Hph): Provides a phenethyl side chain (

). This extension alters the spatial orientation of the aromatic ring, allowing for:

Deeper Pocket Penetration: Access to distal hydrophobic clusters in the S1/S1' subsites

that are inaccessible to benzyl groups.

Backbone Flexibility: The additional methylene unit imparts rotational freedom,

accommodating mutations (e.g., V82A) that distort the active site.

Precursor Utility: Hph is the direct carbon-skeleton precursor for Allophenylnorstatine

(Apns), a core moiety in the KNI series of inhibitors (e.g., KNI-272, JE-2147).

Structural Evolution Diagram
The following diagram illustrates the structural relationship between the natural substrate, the

Hph intermediate, and the final HIV PI core.
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Figure 1: Structural evolution from natural amino acid to HIV PI pharmacophore. Hph serves as

the bridge to the Apns core.

Part 2: Synthesis of L-Homophenylalanine
(Intermediate)
High enantiomeric purity (>99% ee) of L-Hph is non-negotiable, as the stereochemistry of the

side chain dictates the orientation of the hydroxyl "warhead" in the final inhibitor. We present

two validated pathways: Biocatalytic Transamination (Preferred for scale/purity) and

Asymmetric Hydrogenation.

Method A: Biocatalytic Transamination (Recommended)
This method utilizes an engineered aromatic transaminase (ATA) to convert 2-oxo-4-

phenylbutyric acid (OPBA) to L-Hph. It is superior to chemical methods due to 100% theoretical

yield (with amine donor recycling) and ambient conditions.

Reagents:

Substrate: 2-oxo-4-phenylbutyric acid (OPBA).

Enzyme: Engineered Transaminase (e.g., Megasphaera elsdenii variant or E. coli

overexpressed TyrAT).

Amine Donor: L-Aspartate or L-Glutamate.

Cofactor: Pyridoxal-5'-phosphate (PLP).

Experimental Protocol:

Buffer Prep: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 0.1 mM PLP.

Substrate Loading: Dissolve OPBA (50 mM) and L-Aspartate (100 mM) in the buffer.

Initiation: Add lyophilized ATA enzyme powder (10 U/mL).
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Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

Reaction Monitoring: Analyze aliquots via HPLC (C18 column, MeOH:Water 60:40, 210 nm).

Workup:

Adjust pH to 2.0 with 6M HCl to precipitate the enzyme; centrifuge.

Apply supernatant to a cation exchange column (Dowex 50W).

Elute L-Hph with 1M NH4OH.

Concentrate and crystallize from Ethanol/Water.

Method B: Asymmetric Synthesis (Chemical)
For labs without biocatalysis capabilities, the asymmetric Strecker synthesis or hydrogenation

of enecarbamates is viable.

Data Comparison of Methods:

Parameter
Biocatalytic
(Transaminase)

Chemical
(Strecker/Hydrogenation)

Enantiomeric Excess (% ee) > 99.5%
90 - 98% (Requires

recrystallization)

Yield 85 - 95% 60 - 75%

Environmental Impact Low (Aqueous, Ambient)
High (Organic solvents, Heavy

metals)

Cost Efficiency High (at scale) Moderate

Part 3: Downstream Processing – Conversion to
Isostere
The L-Hph intermediate must be converted into the hydroxyethylene or hydroxyethylamine

isostere to function as a transition state mimic. The following protocol describes the conversion
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of L-Hph to the (2S,3S)-Epoxide, a universal building block for these cores.

Workflow Diagram: Hph to Epoxide Core
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Figure 2: Synthetic workflow for converting L-Homophenylalanine into the reactive epoxide

scaffold used in HIV PI synthesis.

Detailed Protocol: Synthesis of Chiral Epoxide from L-
Hph
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Objective: Synthesize (1S, 2S)-[1-(oxiran-2-yl)-2-phenylethyl]carbamic acid tert-butyl ester.

Step 1: Protection

Suspend L-Hph (10 mmol) in 1,4-dioxane/water (1:1).

Add

(2.5 eq) and

(1.2 eq). Stir at RT for 12h.

Acidify and extract with EtOAc to yield Boc-L-Hph.

Step 2: Diazoketone Formation

Dissolve Boc-L-Hph in anhydrous THF under

.

Add Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) at -15°C to form the

mixed anhydride.

Cannulate the mixture into a solution of diazomethane (or TMS-diazomethane) in ether at

0°C.

Stir for 1h to yield the Diazoketone.

Step 3: Halogenation & Reduction

Treat the diazoketone with 48% HBr in AcOH to form the

-bromoketone.

Critical Step: Dissolve bromoketone in Ethanol/THF. Add

(2 eq) at -78°C.

Note: The bulky side chain of Hph directs hydride attack to yield the syn-bromohydrin

(predominantly).
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Validation: Check diastereomeric ratio (dr) via HPLC.

Step 4: Epoxide Formation

Treat the crude bromohydrin with KOH in Ethanol at RT.

The intramolecular

reaction yields the Boc-protected Epoxide.

Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Part 4: Quality Control & Validation
Enantiomeric Purity Analysis
For HIV PIs, the stereochemistry at the P1 site is absolute. Even 1% of the wrong enantiomer

can drastically reduce binding affinity (

) or increase off-target toxicity.

Protocol:

Column: Chiralpak AD-H or OD-H (Daicel).

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Acceptance Criteria:

ee.

Structural Verification (NMR)
1H NMR (DMSO-d6): Look for the characteristic multiplets of the phenethyl side chain (

1.8–2.6 ppm) distinct from the benzylic protons of Phenylalanine (
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2.8–3.2 ppm).

13C NMR: Verify the additional methylene carbon signal in the aliphatic region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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